![molecular formula C31H41NO12 B561702 (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 106445-23-2](/img/structure/B561702.png)
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
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Overview
Description
“(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound of paramount significance in glycobiology . It has gained immense popularity due to its efficacy in glycoprotein research . Known for its high specificity and precision, this derivative of beta-galactosidase has paved the way for significant advancements in the field by serving as a powerful tool for the detection and modification of glycoproteins .
Scientific Research Applications
Synthesis and Chemical Properties
Research on C-glycoside mimetics, including those structurally related to the specified compound, focuses on the synthesis of potential inhibitors of carbohydrate processing enzymes. These compounds are crucial for developing treatments targeting metabolic and infectious diseases. For instance, the synthesis of different C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides has been explored for their potential inhibitory effects on carbohydrate processing enzymes. This research provides a foundation for understanding the synthetic pathways and potential applications of compounds like “(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” (Cipolla, La Ferla, & Nicotra, 1997).
Biological Activities and Applications
Derivatized D-glucans have garnered attention for their technological properties and biological activities, which are significant for pharmaceutical applications. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance solubility and alter biological activities, including antioxidation and anticoagulation. This insight into D-glucans and their derivatives suggests that similarly structured compounds may also possess varied and significant biological activities with potential therapeutic applications (Kagimura et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is glycoproteins . Glycoproteins are proteins that have oligosaccharides or polysaccharides (collectively known as glycans) covalently attached to their polypeptide backbones. They play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Mode of Action
This compound is a derivative of beta-galactosidase . It interacts with its targets by serving as a powerful tool for the detection and modification of glycoproteins . The compound’s high specificity and precision have paved the way for significant advancements in the field of glycobiology .
Biochemical Pathways
The compound affects the biochemical pathways related to glycoprotein research . By interacting with glycoproteins, it influences the processes of cell-cell interaction, immune response, and pathogen recognition .
Result of Action
The compound’s action results in the detection and modification of glycoproteins . This has proven to be highly efficient, making it a widely acclaimed compound among researchers and a cornerstone of glycoprotein-related studies .
properties
IUPAC Name |
ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILGRHVKAHOTM-CXYMUDLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747738 |
Source
|
Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside | |
CAS RN |
106445-23-2 |
Source
|
Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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